(1E)-1-Hexenylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
[(E)-hex-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5-11H,2-4H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETWBQOXTBGBBN-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314975 | |
| Record name | (1E)-1-Hexenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6111-82-6 | |
| Record name | (1E)-1-Hexenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6111-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1E)-1-Hexenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1e 1 Hexenylbenzene and Analogous Systems
Stereoselective Synthesis Strategies for (E)-Alkenylbenzene Formation
Control over the geometry of the carbon-carbon double bond is paramount in the synthesis of compounds like (1E)-1-hexenylbenzene. Modern synthetic chemistry offers several powerful approaches to ensure the desired (E)-configuration, ranging from asymmetric catalysis to the strategic reduction of precursors.
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis provides an elegant route to chiral molecules, and its principles can be extended to the construction of complex alkenylbenzene analogues. nih.gov While this compound itself is achiral, methods developed in asymmetric synthesis are crucial for creating substituted analogues with defined stereochemistry. One emerging strategy involves the desymmetrization of prochiral precursors using catalytic enantioselective reactions. For instance, vicinal bis(boronic) esters can undergo enantioselective Suzuki-Miyaura cross-coupling reactions, a process that could be adapted to generate chiral alkenylbenzene derivatives. dntb.gov.ua The field of catalytic asymmetric synthesis is continually expanding, with multiple catalysts sometimes used to promote tandem reactions for the efficient construction of complex chiral structures. nih.gov These advanced catalytic systems, often involving transition metals, enable the creation of specific stereoisomers by controlling the reaction pathway through a chiral environment. nih.gov
Chiral Auxiliary-Driven Stereocontrol in Olefinations
A classic and reliable strategy for controlling stereochemistry involves the use of a chiral auxiliary. This method entails the temporary incorporation of a stereogenic group into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The process typically involves three main steps: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation to form the desired bond, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org
Several auxiliaries have been developed and successfully employed in organic synthesis. Prominent examples include 8-phenylmenthol, introduced by E.J. Corey, and trans-2-phenyl-1-cyclohexanol. wikipedia.org In the context of olefination, a chiral auxiliary attached to one of the reacting partners can effectively bias the formation of one diastereomer over another. For instance, the Barton-Kellogg olefination, which can be used to form sterically hindered alkenes, can be rendered stereoselective through the use of chiral auxiliaries, demonstrating the power of this approach in controlling alkene geometry. researchgate.net
Diastereoselective and Enantioselective Hydrogenation/Reduction Methods
An indirect yet highly effective method for the stereoselective synthesis of (E)-alkenes is the partial reduction of a corresponding alkyne. This two-step approach first involves the synthesis of an internal alkyne, such as 1-phenyl-1-hexyne, which can be readily prepared via Sonogashira coupling. The subsequent step is the critical stereoselective reduction of the triple bond to an (E)-double bond.
The most common method to achieve this transformation is the dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. This reaction proceeds via a radical anion intermediate, and the thermodynamic preference for the trans-vinylic radical intermediate leads to the highly selective formation of the (E)-alkene. Another approach involves catalytic hydrogenation using specific catalysts, such as palladium-based systems under carefully controlled conditions, although achieving high selectivity for the (E)-isomer over the (Z)-isomer or the fully saturated alkane can be challenging.
Carbon-Carbon Bond Forming Reactions for Arylalkene Scaffolds
The construction of the fundamental C(sp²)-C(sp²) bond between the phenyl ring and the hexenyl chain is central to the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions and classical olefination protocols are the cornerstones of this endeavor.
Metal-Catalyzed Cross-Coupling Strategies (e.g., Heck, Suzuki-Miyaura, Sonogashira, Negishi)
Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. organic-chemistry.orgresearchgate.netnih.gov Several of these named reactions are well-suited for the synthesis of this compound with excellent control of stereochemistry.
Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, catalyzed by a palladium complex. biolmolchem.com For the synthesis of this compound, this would typically involve the reaction of an aryl halide, such as iodobenzene (B50100) or bromobenzene, with 1-hexene (B165129) in the presence of a palladium catalyst and a base. biolmolchem.com The reaction mechanism proceeds through oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product. biolmolchem.com While this method is effective, control over regioselectivity (i.e., formation of the 1-phenyl vs. 2-phenyl isomer) can sometimes be a challenge.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method that couples an organoboron compound with an organohalide. beilstein-journals.orgmdpi.com It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents. mdpi.com A highly stereospecific synthesis of this compound can be achieved by coupling phenylboronic acid with (E)-1-bromo-1-hexene, or conversely, by coupling an (E)-1-hexenylboronic acid derivative with bromobenzene. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. tamu.edu
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction provides an indirect route to this compound. First, 1-hexyne (B1330390) is coupled with an aryl halide like iodobenzene to produce 1-phenyl-1-hexyne. youtube.com As described in section 2.1.3, this alkyne intermediate is then stereoselectively reduced to afford the desired (E)-alkene. youtube.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a palladium or nickel catalyst. organic-chemistry.orgwikipedia.orgthermofisher.com This reaction is noted for its high reactivity, stereoselectivity, and broad functional group tolerance. thermofisher.com The synthesis of this compound can be accomplished by reacting an (E)-1-hexenylzinc halide with iodobenzene, or phenylzinc chloride with an (E)-1-iodo-1-hexene. nih.gov The reaction generally proceeds with complete retention of the double bond geometry. nih.gov
| Reaction | Aryl Component | Hexenyl Component | Key Features |
|---|---|---|---|
| Heck | Aryl Halide (e.g., Iodobenzene) | 1-Hexene | Direct alkenylation; regioselectivity can be an issue. |
| Suzuki-Miyaura | Phenylboronic Acid | (E)-1-Halo-1-hexene | High stereospecificity; mild conditions; stable reagents. beilstein-journals.orgmdpi.com |
| Sonogashira | Aryl Halide (e.g., Iodobenzene) | 1-Hexyne | Two-step process via an alkyne intermediate; requires subsequent stereoselective reduction. wikipedia.orglibretexts.org |
| Negishi | Phenylzinc Halide | (E)-1-Halo-1-hexene | High reactivity and stereospecificity; moisture-sensitive reagents. thermofisher.comnih.gov |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Protocols with (E)-Selectivity
Olefination reactions provide a direct method for constructing double bonds by coupling a carbonyl compound with a phosphorus-based reagent.
Wittig Reaction: Discovered by Georg Wittig, this reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. libretexts.orgmasterorganicchemistry.com To synthesize this compound, benzaldehyde (B42025) is reacted with the ylide generated from pentyltriphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Stabilized ylides, which have an electron-withdrawing group on the ylidic carbon, generally yield the (E)-alkene with high selectivity. wikipedia.org In contrast, non-stabilized or semi-stabilized ylides often produce the (Z)-alkene as the major product under salt-free conditions. organic-chemistry.orgwikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.orgthermofisher.com This method is renowned for its excellent (E)-selectivity, especially in reactions with aldehydes. wikipedia.orgyoutube.com The reaction involves the deprotonation of a phosphonate ester, followed by nucleophilic addition to the aldehyde to form an intermediate that eliminates to give the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. wikipedia.orgyoutube.com The thermodynamic control in the intermediate stages generally favors the pathway leading to the more stable (E)-alkene. wikipedia.org For synthesizing this compound, benzaldehyde would be treated with the anion of a pentylphosphonate ester (e.g., diethyl pentylphosphonate). The high (E)-selectivity makes the HWE reaction a preferred method over the traditional Wittig reaction when the (E)-isomer is the desired product. rsc.org
| Reaction | Phosphorus Reagent | Carbonyl Component | Typical Selectivity | Key Features |
|---|---|---|---|---|
| Wittig | Pentyltriphenylphosphonium Ylide | Benzaldehyde | (Z)-selective (non-stabilized) or (E)-selective (stabilized) | Product is triphenylphosphine (B44618) oxide; selectivity depends heavily on ylide stability and reaction conditions. wikipedia.org |
| Horner-Wadsworth-Emmons (HWE) | Pentylphosphonate Carbanion | Benzaldehyde | Highly (E)-selective | Byproduct is a water-soluble phosphate, simplifying workup; generally superior for (E)-alkene synthesis. wikipedia.orgrsc.org |
Chemo- and Regioselective Alkyne Semi-Hydrogenation
The semi-hydrogenation of alkynes is a direct and atom-economical method for the synthesis of alkenes. The primary challenge in synthesizing this compound from its corresponding alkyne, 1-phenyl-1-hexyne, is to control both chemoselectivity (avoiding over-reduction to the corresponding alkane) and stereoselectivity (favoring the E-isomer over the Z-isomer).
Historically, achieving E-selectivity in alkyne semi-hydrogenation has been more challenging than Z-selectivity. While various catalysts, including nickel-based systems, have shown high efficiency for the cis-selective semi-hydrogenation of alkynes, recent advancements have led to the development of catalysts that preferentially yield the trans-product. nih.gov
One of the most effective modern approaches for E-selective semi-hydrogenation involves the use of iridium-based catalysts. A protocol has been detailed for a highly (E)-selective alkyne semihydrogenation that employs a commercially available iridium complex in conjunction with a bidentate phosphine ligand. researchgate.netmdpi.com This system demonstrates excellent stereoselectivity and functional group tolerance, making it a versatile tool for organic synthesis. researchgate.netmdpi.com Another advanced approach utilizes heterobimetallic catalysts. For instance, a cooperative H₂ activation by an (NHC)Ag-Ru complex (where NHC is an N-heterocyclic carbene) has been shown to provide high selectivity for the conversion of alkynes to E-alkenes. wisc.edu The proposed mechanism for this E-selectivity involves an initial reduction of the alkyne to the Z-alkene, which then undergoes catalyst-mediated isomerization to the more thermodynamically stable E-alkene. wisc.edu
Below is a data table summarizing the performance of an iridium-based catalytic system for the E-selective semi-hydrogenation of diphenylacetylene, an analogous system to 1-phenyl-1-hexyne.
Table 1: Performance of an Iridium-Based Catalyst in E-Selective Alkyne Semihydrogenation
| Catalyst System | Substrate | Yield (%) | (Z):(E) Ratio | Reference |
|---|---|---|---|---|
| [Ir(COD)Cl]₂ / Bidentate Phosphine Ligand | Diphenylacetylene | 98 | 1:99 | mdpi.com |
Controlled Elimination Reactions Yielding this compound
Elimination reactions provide a powerful alternative for the stereoselective synthesis of alkenes from saturated precursors like alkyl halides or alcohols. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism.
The two primary β-elimination pathways, E1 and E2, offer different levels of stereochemical control. The E1 (elimination, unimolecular) reaction proceeds through a carbocation intermediate. Due to the free rotation around the single bond in the carbocation, the reaction is stereoselective, generally favoring the formation of the more thermodynamically stable trans (E) alkene. libretexts.org
In contrast, the E2 (elimination, bimolecular) reaction is a concerted process where the removal of a proton by a base and the departure of the leaving group occur simultaneously. libretexts.orglibretexts.org This mechanism requires a specific anti-periplanar geometry between the proton being abstracted and the leaving group. chemistrysteps.comchemistrysteps.com Consequently, the E2 reaction is stereospecific, meaning the stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene. libretexts.orgkhanacademy.org
For the synthesis of this compound, one could start with a diastereomer of a precursor such as 1-bromo-1-phenylhexane. By choosing the correct diastereomer, the anti-periplanar requirement of the E2 mechanism can be exploited to yield exclusively the (E)-alkene. An analogous example is the E2 elimination of the diastereomers of 1,2-dibromo-1,2-diphenylethane, where different starting diastereomers produce different E or Z stilbene (B7821643) products, illustrating the high degree of stereochemical control. libretexts.org
Pyrolytic eliminations are thermally induced reactions that proceed through a concerted, cyclic transition state without the need for external reagents. These reactions typically exhibit syn-stereoselectivity, where the eliminated groups depart from the same side of the molecule. A classic example is the pyrolysis of esters, which can be used to generate alkenes. For the synthesis of this compound, a suitable ester precursor could be designed to undergo pyrolytic syn-elimination to yield the desired product.
Chemoenzymatic methods are emerging as powerful and sustainable alternatives for alkene synthesis. These processes leverage the high selectivity of enzymes to catalyze specific transformations under mild conditions. A relevant analogous process is the enzymatic decarboxylation of cinnamic acid and its derivatives to produce styrenes. researchgate.netresearchgate.netrsc.org Enzymes such as ferulic acid decarboxylase can efficiently catalyze this transformation. researchgate.netrsc.org This enzymatic step can be combined in a chemoenzymatic cascade with a subsequent chemical reaction, such as olefin metathesis, to produce more complex molecules like stilbenes in a one-pot process. researchgate.netrsc.org Additionally, copper-catalyzed decarboxylative elimination reactions have been developed that convert (hetero)aromatic propionic acids into vinyl (hetero)arenes, proceeding through a distinct mechanism involving benzylic deprotonation and subsequent radical decarboxylation. nih.govchemrxiv.org
Sustainable and Green Chemical Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of aqueous reaction media, minimizing solvent use, and employing energy-efficient techniques like microwave irradiation and photochemistry.
Performing organic reactions in water is a key goal of green chemistry. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation and can be adapted for aqueous conditions. organic-chemistry.orgwikipedia.org The synthesis of this compound could be achieved via a Heck reaction between a halobenzene and 1-hexene. Utilizing water as the solvent, often with the aid of phase-transfer catalysts or specialized hydrophilic ligands, can make this process more environmentally benign. organic-chemistry.org Furthermore, the use of bio-based solvents, such as Cyrene, has been explored for the Mizoroki-Heck reaction, offering a recyclable and sustainable alternative to traditional organic solvents. rsc.org
Microwave-assisted organic synthesis (MAOS) has gained prominence as a method to dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. mdpi.comscirp.org The Heck reaction, for instance, can be significantly enhanced by microwave irradiation, allowing for rapid and efficient coupling of aryl halides with alkenes, sometimes even with ultralow catalyst concentrations and in the absence of ligands. mdpi.comscirp.orgbiotage.co.jptechnologynetworks.com
The following table compares the reaction times and yields for a Heck coupling reaction under conventional heating versus microwave irradiation, demonstrating the significant rate enhancement provided by microwave technology.
Table 2: Comparison of Conventional vs. Microwave-Assisted Heck Reaction
| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Heck Coupling of Aryl Halide and Alkene | Conventional | 18 - 72 hours | 64 | biotage.co.jp |
| Heck Coupling of Aryl Halide and Alkene | Microwave | 10 - 60 minutes | 70 | biotage.co.jp |
Photochemical methods offer another avenue for green synthesis, using light to drive chemical reactions. A well-known photochemical reaction of an analogous system is the trans-cis isomerization of (E)-stilbene upon UV irradiation. wikipedia.org This isomer can then undergo a photochemically driven electrocyclic reaction to form dihydrophenanthrene, which can be oxidized to phenanthrene (B1679779) in what is known as the Mallory reaction. rsc.orgnih.gov While not a direct synthesis of this compound, this illustrates the potential of light-induced transformations in the chemistry of analogous systems. More direct photocatalytic methods for the synthesis of complex alkenes are also being developed, showcasing the growing importance of photochemistry in modern organic synthesis. nih.gov
Mechanistic Investigations of 1e 1 Hexenylbenzene Transformations
Detailed Reaction Mechanisms of Electrophilic Additions to the (1E)-1-Hexenylbenzene Double Bond
Electrophilic addition reactions are characteristic of alkenes, where the electron-rich pi (π) bond acts as a nucleophile, attacking an electrophilic species. libretexts.org In the case of this compound, the presence of the phenyl group significantly influences the reaction's regioselectivity and the stability of the intermediates formed. The general mechanism involves a two-step process: initial attack by the π bond on an electrophile (E+) to form a carbocation, followed by the capture of this intermediate by a nucleophile (Nu-). pressbooks.pub
The regioselectivity of electrophilic additions to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org In the context of this compound, this principle is further refined by the electronic effects of the phenyl group.
Addition of an electrophile, such as a proton (H+) from an acid like HBr, occurs at the terminal carbon of the hexenyl chain (C2). This orientation leads to the formation of a secondary carbocation at the carbon adjacent to the phenyl group (C1). This carbocation is not just secondary; it is also a benzylic carbocation. The proximity of the phenyl group allows the positive charge to be delocalized through resonance into the aromatic ring, creating a significantly more stable intermediate compared to the alternative primary carbocation that would form if the proton added to C1. ucalgary.ca This high degree of stabilization dictates the reaction's regioselectivity, leading almost exclusively to products where the nucleophile attaches to the benzylic carbon.
The stereochemistry of the addition depends on the nature of the electrophile and the reaction conditions. The carbocation intermediate is planar (sp² hybridized), meaning the subsequent nucleophilic attack can occur from either face of the plane. youtube.com If the starting material is achiral and no chiral reagents are used, this results in a racemic mixture of enantiomers when a new stereocenter is formed. youtube.com For example, the addition of HBr will produce a mixture of (R)- and (S)-1-bromo-1-phenylhexane.
| Product Name | Structure | Addition Type | Predicted Yield | Reason for Selectivity |
|---|---|---|---|---|
| 1-Bromo-1-phenylhexane | C₆H₅-CH(Br)-(CH₂)₄-CH₃ | Markovnikov | Major | Formation of a resonance-stabilized secondary benzylic carbocation. |
| 2-Bromo-1-phenylhexane | C₆H₅-CH₂-CH(Br)-(CH₂)₃-CH₃ | anti-Markovnikov | Minor/Not Observed | Formation of a less stable primary carbocation. |
The pathway of electrophilic addition to this compound proceeds through a high-energy carbocation intermediate. The reaction energy diagram shows two transition states, corresponding to the formation of the carbocation and the subsequent nucleophilic attack. pressbooks.pub
First Step (Rate-Determining): The π electrons of the double bond attack the electrophile (e.g., H+). This leads to the first transition state, which has a high activation energy because it involves the breaking of the π bond and the formation of the unstable carbocation. libretexts.org The stability of the resulting benzylic carbocation intermediate is crucial; resonance delocalization of the positive charge into the phenyl ring lowers the energy of this transition state compared to that for a non-conjugated alkene. ucalgary.ca
Carbocation Intermediate: The key intermediate is the 1-phenylhexan-1-yl cation. This species is planar at the cationic center, with the empty p-orbital overlapping with the π system of the benzene (B151609) ring. This overlap allows for the distribution of the positive charge across multiple carbon atoms, as depicted by resonance structures.
Second Step: The nucleophile (e.g., Br-) attacks the electrophilic carbocation. This step is typically very fast with a low activation energy, as it involves the combination of a high-energy intermediate with a nucleophile to form a stable product. libretexts.org
Carbocation rearrangements, such as hydride or alkyl shifts, are possible if they lead to a more stable carbocation. pressbooks.publibretexts.org However, in the case of this compound, the initially formed secondary benzylic carbocation is already highly stabilized by resonance. A hydride shift from the adjacent carbon would produce a secondary carbocation, which lacks the significant resonance stabilization from the phenyl group and is therefore less stable. Consequently, rearrangements are not expected to be a significant competing pathway in this specific reaction.
Radical Reaction Pathways and Their Influence on this compound Functionalization
Radical reactions offer an alternative pathway for the functionalization of this compound. These reactions proceed via neutral, highly reactive intermediates with an unpaired electron, known as free radicals. The presence of the phenyl group plays a critical role in stabilizing radical intermediates, analogous to its effect on carbocations.
Radical reactions typically occur as a chain reaction involving three phases: initiation, propagation, and termination. youtube.com
Initiation: The reaction is initiated by the formation of a radical from a radical initiator, such as a peroxide (e.g., benzoyl peroxide) or an azo compound (e.g., AIBN), upon heating or irradiation. libretexts.org
Propagation: This phase consists of two main steps. First, the initiator radical (R•) adds to the double bond of this compound. This addition occurs regioselectively at the terminal carbon (C2) to produce the more stable secondary benzylic radical at C1. libretexts.org This benzylic radical is stabilized by resonance delocalization of the unpaired electron into the phenyl ring. In the second step, this newly formed radical abstracts an atom (e.g., a hydrogen atom from H-Br in radical addition of HBr) to form the product and regenerate a radical (Br•), which can then participate in another cycle. This sequence of events constitutes the chain reaction. youtube.com
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical molecule. This can happen in several ways, such as the coupling of two benzylic radicals or the combination of a benzylic radical with another radical species present in the reaction mixture. youtube.comlibretexts.org
| Phase | Reaction Step | Description |
|---|---|---|
| Initiation | RO-OR → 2 RO• | Homolytic cleavage of an initiator to form radicals. |
| RO• + H-Br → RO-H + Br• | Abstraction of hydrogen to form a bromine radical. | |
| Propagation | Br• + C₆H₅-CH=CH-R' → C₆H₅-ĊH-CH(Br)-R' | Addition of bromine radical to the double bond to form a stable benzylic radical. |
| C₆H₅-ĊH-CH(Br)-R' + H-Br → C₆H₅-CH₂-CH(Br)-R' + Br• | Abstraction of hydrogen to form the product and regenerate a bromine radical. | |
| Termination | 2 Br• → Br₂ | Combination of two bromine radicals. |
| 2 C₆H₅-ĊH-CH(Br)-R' → Dimer | Combination of two benzylic radicals. | |
| R' = -(CH₂)₃-CH₃ |
Beyond addition reactions, radical intermediates can be involved in the cleavage of C-H and C-C bonds. The formation of a radical cation of an alkylbenzene can lead to selective bond fission. cmu.edunih.gov For this compound, the most likely site for C-H bond cleavage under radical conditions (aside from the double bond) would be at the benzylic or allylic positions, due to the stability of the resulting radicals.
However, the most significant pathway for selective bond cleavage often involves the β-C-C bond relative to the aromatic ring in radical cations. cmu.edu While direct C-C bond fission in the neutral radical is less common under typical synthetic conditions, in processes like mass spectrometry or photolysis, fragmentation can occur. nih.gov For a radical formed from this compound, cleavage of the C-C bond between the phenyl-bearing carbon and the rest of the alkyl chain could be a potential fragmentation pathway, driven by the formation of a stable benzylic radical or cation. researchgate.net The specific pathway and products would depend heavily on the energy input and the specific reaction environment.
Pericyclic Reaction Dynamics Involving the this compound Conjugated System
Pericyclic reactions are concerted processes that occur through a single, cyclic transition state. ebsco.comlibretexts.org They are characterized by their high stereospecificity and are governed by the principles of orbital symmetry. The conjugated system of this compound, involving the phenyl ring and the adjacent double bond, can participate in certain types of pericyclic reactions.
This compound itself is not a diene, so in the context of the most common pericyclic reaction, the Diels-Alder reaction, it would act as the dienophile (the 2π-electron component). wikipedia.orgmasterorganicchemistry.com The reactivity of the double bond as a dienophile is influenced by the phenyl group. Typically, electron-withdrawing groups on the dienophile accelerate the reaction with an electron-rich diene. The phenyl group is generally considered weakly electron-donating or withdrawing depending on the demands of the reaction, which might make this compound a moderately reactive dienophile. The reaction would involve the [4+2] cycloaddition of a conjugated diene across the double bond of the hexenyl moiety to form a six-membered ring.
Electrocyclic reactions involve the intramolecular cyclization of a conjugated polyene to form a ring, creating a new sigma (σ) bond at the expense of a π bond. wikipedia.orgmsu.edu The phenyl group in conjunction with the double bond does not form a classic hexatriene system necessary for a 6π electrocyclization. However, if this compound were part of a larger conjugated system, for example, a phenyl-substituted hexatriene, the stereochemical outcome of the electrocyclization (whether it is conrotatory or disrotatory) would be governed by the Woodward-Hoffmann rules, based on the number of π electrons and whether the reaction is induced by heat or light. masterorganicchemistry.comyoutube.com For a 6π electron system like a substituted hexatriene, thermal cyclization proceeds in a disrotatory fashion, while photochemical cyclization is conrotatory. masterorganicchemistry.com
Cycloaddition Reactions (e.g., Diels-Alder, [2+2])
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound, containing a C=C double bond, can serve as a reactant in these transformations, although its reactivity is governed by electronic and steric factors.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.orgmasterorganicchemistry.com In this context, this compound would act as the dienophile. The reaction proceeds via a concerted mechanism, where all bond-forming and bond-breaking occur in a single step. youtube.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com this compound, however, possesses an alkyl chain and a phenyl group, which are generally considered electron-donating or weakly withdrawing, thus making it a relatively unreactive dienophile for normal-demand Diels-Alder reactions. For a reaction to proceed efficiently, it would likely require a highly electron-deficient diene.
[2+2] Cycloaddition reactions involve the combination of two alkene components to form a cyclobutane (B1203170) ring. Unlike the thermally allowed Diels-Alder reaction, concerted thermal [2+2] cycloadditions are forbidden by the Woodward-Hoffmann rules. Therefore, these reactions are typically initiated photochemically. wikipedia.org The mechanism of photochemical [2+2] cycloadditions between enones and alkenes is often stepwise, proceeding through a diradical intermediate after the formation of an excited-state exciplex. wikipedia.org For this compound, a photochemical [2+2] cycloaddition with another alkene could be envisioned, leading to a substituted cyclobutane. The regiochemistry and stereochemistry of the product would be dependent on the stability of the intermediate diradical species.
Sigmatropic Rearrangements and Electrocyclic Reactions
Sigmatropic rearrangements are pericyclic reactions wherein a sigma bond migrates across a conjugated π-electron system, followed by a reorganization of the π bonds. youtube.com Common examples include the wikipedia.orgwikipedia.org Cope and Claisen rearrangements. The structure of this compound itself is not suitable for these specific rearrangements. However, derivatives of this compound could potentially undergo such transformations. For instance, an appropriately substituted allylic vinyl ether derivative could undergo a Claisen rearrangement.
Electrocyclic reactions are another class of pericyclic reactions characterized by the formation of a ring from an open-chain conjugated polyene, or the reverse ring-opening process. libretexts.orglibretexts.org These reactions involve the conversion of one π-bond to a σ-bond (ring-closing) or vice-versa (ring-opening). The stereochemical outcome of these reactions is highly specific and depends on whether the reaction is conducted under thermal or photochemical conditions. This specificity is explained by the principle of conservation of orbital symmetry, summarized by the Woodward-Hoffmann rules. ucsb.edu For this compound to participate, its double bond would need to be part of a larger conjugated system, such as a substituted hexatriene. The rotation of the terminal p-orbitals during ring closure can be either in the same direction (conrotatory) or in opposite directions (disrotatory), which determines the stereochemistry of the product. libretexts.orglibretexts.org
| Number of π Electrons | Reaction Condition | Allowed Stereochemical Pathway |
| 4n (e.g., 4) | Thermal (Δ) | Conrotatory |
| 4n (e.g., 4) | Photochemical (hν) | Disrotatory |
| 4n + 2 (e.g., 6) | Thermal (Δ) | Disrotatory |
| 4n + 2 (e.g., 6) | Photochemical (hν) | Conrotatory |
Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions.
Oxidative and Reductive Transformation Mechanisms of this compound
Mechanisms of Selective Oxidation (e.g., Wacker Process principles)
The selective oxidation of the alkene moiety in this compound can yield valuable carbonyl compounds. The principles of the Wacker process, an industrial method for oxidizing ethylene (B1197577) to acetaldehyde, can be applied to terminal alkenes to produce methyl ketones. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium(II) chloride and uses a co-oxidant, typically copper(II) chloride, to regenerate the active catalyst, with oxygen as the ultimate oxidant. chem-station.comalfa-chemistry.com
For this compound, a Wacker-type oxidation would be expected to yield 1-phenyl-2-heptanone. The mechanism proceeds through a well-studied catalytic cycle. libretexts.org The regioselectivity follows Markovnikov's rule, where the nucleophilic attack of water occurs at the more substituted carbon of the alkene, which is better able to stabilize the partial positive charge in the transition state. alfa-chemistry.com
| Step | Description |
| 1. Complexation | The alkene this compound coordinates to the Pd(II) center, forming a π-complex. |
| 2. Nucleophilic Attack | A water molecule attacks the coordinated alkene from the face opposite the metal (anti-attack), leading to a β-hydroxyalkyl-palladium intermediate. This occurs at the internal carbon of the double bond. |
| 3. β-Hydride Elimination | The intermediate undergoes β-hydride elimination to form a palladium-hydride species and an enol. The enol rapidly tautomerizes to the stable ketone product (1-phenyl-2-heptanone). |
| 4. Catalyst Regeneration | The resulting Pd(0) is inactive. The co-oxidant, CuCl₂, oxidizes Pd(0) back to Pd(II). The reduced Cu(I) is then re-oxidized to Cu(II) by molecular oxygen, completing the catalytic cycle. |
Table 2: Mechanistic Steps of the Wacker-Type Oxidation of this compound.
Chemo- and Stereoselective Hydrogenation Mechanisms
Hydrogenation of this compound involves the addition of hydrogen across the double bond to yield 1-phenylhexane. A key challenge is achieving chemoselectivity, specifically the reduction of the alkene without reducing the aromatic ring.
Chemoselective hydrogenation is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under mild conditions of temperature and pressure. The mechanism involves the adsorption of the alkene onto the surface of the metal catalyst. Hydrogen molecules also adsorb onto the surface and dissociate into hydrogen atoms. The adsorbed this compound then undergoes stepwise addition of two hydrogen atoms from the catalyst surface, typically from the same face, resulting in a syn-addition. The aromatic ring is significantly less reactive under these conditions due to its high resonance stabilization energy.
Stereoselective hydrogenation becomes relevant for prochiral alkenes. While the hydrogenation of this compound itself does not generate a new stereocenter, the principles are crucial for related substrates. Asymmetric hydrogenation can be achieved using homogeneous catalysts, which consist of a metal center (e.g., Rhodium, Ruthenium) coordinated to chiral ligands, such as chiral phosphines (e.g., BINAP). The mechanism involves the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen to one specific face of the double bond, leading to the formation of one enantiomer in excess.
| Goal | Catalyst System | Typical Conditions | Mechanistic Feature |
| Chemoselective Hydrogenation | Heterogeneous (e.g., Pd/C, Pt/C) | Low H₂ pressure, room temperature | Selective adsorption of alkene over the aromatic ring on the catalyst surface. |
| Stereoselective Hydrogenation | Homogeneous (e.g., Rh-BINAP, Ru-BINAP) | Varies with substrate and catalyst | Formation of a diastereomeric catalyst-substrate complex that controls the face of hydrogen delivery. |
Table 3: Comparison of Hydrogenation Approaches.
Computational and Experimental Approaches for Mechanistic Elucidation
Kinetic and Isotopic Labeling Studies
Elucidating the precise mechanism of a chemical transformation requires a combination of experimental and computational methods. Kinetic and isotopic labeling studies are cornerstone experimental techniques for probing reaction pathways.
Kinetic studies involve measuring the rate of a reaction and its dependence on the concentration of each reactant, catalyst, and inhibitor. The resulting rate law provides critical information about the composition of the transition state of the rate-determining step. For instance, in a proposed Wacker-type oxidation of this compound, a first-order dependence on both the palladium catalyst and the alkene concentration would support a mechanism where the formation of the Pd-alkene complex is a key step.
Isotopic labeling studies provide a powerful method for tracking the movement of atoms through a reaction mechanism. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), its position in the products can be determined, confirming or refuting proposed bond-forming and bond-breaking events.
Example 1: Hydrogenation. To confirm the syn-addition mechanism in the catalytic hydrogenation of this compound, the reaction could be performed with deuterium (B1214612) gas (D₂). Analysis of the resulting deuterated 1-phenylhexane would reveal the relative stereochemistry of the two newly added deuterium atoms.
Example 2: Wacker Oxidation. To verify the source of the oxygen atom in the ketone product, the Wacker oxidation of this compound could be carried out in H₂¹⁸O. Mass spectrometry analysis of the resulting 1-phenyl-2-heptanone would show the incorporation of the ¹⁸O isotope, confirming that water is the nucleophile. libretexts.org
Example 3: Cycloaddition. Isotopic labeling has been used to study the mechanism of [2+1] and [2+2] cycloaddition reactions, confirming migration or non-migration of groups during the reaction. rsc.orgresearchgate.net
These studies provide detailed molecular-level insight that is essential for understanding and optimizing chemical reactions.
Quantum Mechanical Calculations for Reaction Energy Profiles
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate mechanisms of chemical transformations involving this compound. These computational methods provide detailed insights into the reaction energy profiles, mapping out the energetic landscape that connects reactants, transition states, and products. By calculating the energies of various intermediates and transition states, researchers can predict the feasibility of a proposed reaction pathway, identify the rate-determining step, and understand the factors that govern selectivity.
The isomerization of alkenylbenzenes, a fundamental transformation of compounds structurally related to this compound, has been a subject of computational investigation. For instance, the photocatalytic E/Z isomerization of anethole, a compound also featuring a propenylbenzene scaffold, has been studied using DFT to predict the triplet energies of the isomers, which is crucial for selecting appropriate photosensitizers. mdpi.com
A pertinent example that illustrates the type of data generated from such calculations is the computationally modeled isomerization of 1-butene (B85601) to 2-butene. Although a simpler olefin, the principles of the reaction energy profile are analogous to what would be expected for the isomerization of a 1-alkenylbenzene. A typical reaction energy profile for such a process involves the reactant, an intermediate state, a transition state, and the final product, with the relative energies dictating the reaction kinetics and thermodynamics.
For a hypothetical transition metal-catalyzed isomerization of a generic 1-alkenylbenzene to its more stable 2-alkenylbenzene isomer, a reaction energy profile can be constructed. The profile would depict the Gibbs free energy changes throughout the reaction coordinate.
Table 1: Hypothetical Gibbs Free Energy Profile for the Isomerization of a 1-Alkenylbenzene
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| R | Reactant (1-Alkenylbenzene + Catalyst) | 0.0 |
| TS1 | First Transition State | +15.0 |
| INT | Intermediate Complex | +5.0 |
| TS2 | Second Transition State (Rate-Determining) | +25.0 |
| P | Product (2-Alkenylbenzene + Catalyst) | -5.0 |
Similarly, DFT calculations have been employed to investigate the mechanism of other transformations, such as the photoisomerization of stilbene (B7821643), a molecule containing a 1,2-diphenylethene core. These studies have successfully located conical intersection points and mapped the potential energy surfaces along the twisting and pyramidalization coordinates of the double bond, providing a deep understanding of the reaction dynamics. acs.org While not directly on this compound, these studies on analogous systems provide a robust framework for understanding its potential transformations through the lens of quantum mechanical calculations.
Catalysis in the Chemistry of 1e 1 Hexenylbenzene
Organometallic Catalysis for Site-Selective Transformations of (1E)-1-Hexenylbenzene
Organometallic catalysis provides a powerful toolkit for the selective functionalization of molecules like this compound, which possesses both an aromatic ring and a reactive double bond. The ability to target a specific site for transformation is a key challenge and a significant area of research.
Palladium-Mediated Catalytic Cycles in Coupling and Functionalization
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and functionalization reactions. For a substrate such as this compound, palladium catalysts can be employed to form new carbon-carbon and carbon-heteroatom bonds at either the vinylic or aromatic positions.
The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction, generally involves three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. nih.govnih.gov In the context of this compound, a Heck reaction with an aryl halide could lead to further substitution on the hexenyl chain. nih.gov The choice of ligands, solvents, and bases plays a crucial role in controlling the regioselectivity and efficiency of these transformations. nih.gov For instance, the use of bulky phosphine (B1218219) ligands can influence the stereochemical outcome of the reaction.
Table 1: Illustrative Examples of Palladium-Catalyzed Reactions on Styrenyl Substrates
| Reaction Type | Catalyst | Ligand | Base | Solvent | Product Type | Ref. |
| Heck Coupling | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Substituted Alkene | nih.gov |
| Suzuki Coupling | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | Arylated Alkene | nih.gov |
| Wacker Oxidation | PdCl₂ | None | CuCl₂ (co-cat) | DMF/H₂O | Ketone | nih.gov |
This table presents typical conditions for palladium-catalyzed reactions on styrene (B11656) derivatives, which are expected to be applicable to this compound.
Rhodium, Ruthenium, and Iridium Catalysis in Olefin Modifications
Rhodium, ruthenium, and iridium complexes are highly effective catalysts for a variety of olefin modifications, including hydrogenation, hydroformylation, and metathesis.
Rhodium-catalyzed hydroformylation of an olefin like this compound would introduce a formyl group, leading to the formation of aldehydes. The regioselectivity of this reaction, determining whether the formyl group adds to the α or β position of the double bond, is a critical aspect that can be controlled by the choice of ligands on the rhodium catalyst. researchgate.netnih.gov
Ruthenium-catalyzed olefin metathesis offers a powerful method for the formation of new carbon-carbon double bonds. nih.govnih.gov In the presence of a suitable ruthenium catalyst, this compound could undergo cross-metathesis with other olefins to generate new, elongated or functionalized styrenyl compounds. The stability and activity of Grubbs-type catalysts are central to the success of these transformations. nih.gov
Iridium-catalyzed hydrogenation can be used for the selective reduction of the double bond in this compound to yield 1-hexylbenzene. Chiral iridium catalysts can even achieve enantioselective hydrogenation of prochiral olefins, although this is not directly applicable to the trans-double bond in this compound without further modification.
Rational Design of Ligand Systems for Enhanced Catalytic Performance
The performance of an organometallic catalyst is intricately linked to the properties of its surrounding ligands. The rational design of ligands is therefore a crucial strategy for enhancing catalytic activity, selectivity, and stability. digitellinc.com
The development of N-heterocyclic carbene (NHC) ligands has provided a new class of robust ligands for ruthenium-catalyzed olefin metathesis, leading to catalysts with improved stability and functional group tolerance. nih.gov The design of ligands that can create a specific chiral environment around the metal center is fundamental to the development of asymmetric catalysis. digitellinc.com
Homogeneous Catalysis for Efficient Conversion of this compound
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of high activity and selectivity due to the well-defined nature of the catalytic species.
Catalyst Turn-Over Rates and Selectivity Control
The efficiency of a homogeneous catalyst is often quantified by its turnover number (TON) and turnover frequency (TOF). The TON represents the number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while the TOF is the turnover per unit time. researchgate.net Achieving high TONs and TOFs is a primary goal in catalyst development to ensure process efficiency and minimize catalyst loading.
Selectivity is another critical parameter in catalysis, referring to the ability of a catalyst to favor the formation of a specific product among several possibilities. In the context of this compound, this could mean regioselectivity in hydroformylation or chemoselectivity in reactions where both the double bond and the aromatic ring could potentially react. researchgate.net Control over selectivity is typically achieved through the careful tuning of reaction conditions and, most importantly, the ligand environment of the metal catalyst.
Table 2: Representative Turnover Frequencies for Homogeneous Catalytic Reactions
| Reaction | Catalyst System | Substrate Type | TOF (h⁻¹) | Ref. |
| Heck Reaction | Pd(OAc)₂/dppf | Aryl halide + Styrene | 10² - 10³ | nih.gov |
| Hydroformylation | RhH(CO)(PPh₃)₃ | 1-Octene | 10³ - 10⁴ | researchgate.net |
| Olefin Metathesis | Grubbs II Catalyst | Dienes | 10³ - 10⁵ | nih.gov |
This table provides typical TOF ranges for relevant catalytic reactions, indicating the expected efficiency for the conversion of this compound.
Catalyst Stability and Deactivation Pathways in Homogeneous Systems
A major challenge in homogeneous catalysis is the stability of the catalyst under reaction conditions. researchgate.net Catalyst deactivation can occur through various pathways, including ligand degradation, aggregation of the metal center to form inactive nanoparticles, or reaction with impurities in the substrate or solvent. scribd.comscispace.commdpi.comchemcatbio.orgsustainability-directory.com
Heterogeneous Catalysis for Sustainable Processing of this compound
Heterogeneous catalysis is pivotal in advancing sustainable chemical manufacturing by offering solutions that enhance efficiency and minimize environmental impact. the-innovation.org In the context of this compound processing, heterogeneous catalysts facilitate reactions with high selectivity and allow for easy separation and recycling, which reduces waste and operational costs. the-innovation.org These catalytic systems are central to "green chemistry" initiatives, aiming to replace stoichiometric reagents and minimize the production of hazardous byproducts. berkeley.edu The application of heterogeneous catalysis in transforming compounds like this compound aligns with the broader goals of sustainable development in the chemical industry by enabling cleaner and more economically viable production routes. the-innovation.orgresearchgate.net
Surface-Supported Catalysts and Their Characterization
Surface-supported catalysts are a cornerstone of heterogeneous catalysis, consisting of active metal nanoparticles dispersed on a high-surface-area support material. This design maximizes the exposure of active sites, enhancing catalytic efficiency. For reactions involving this compound, such as hydrogenation or oxidation, typical catalysts include noble metals like Platinum (Pt), Palladium (Pd), and Rhodium (Rh) supported on materials such as silica (B1680970) (SiO2), alumina (B75360) (Al2O3), or crosslinked polystyrene resins. berkeley.eduutah.eduelsevierpure.commdpi.com The choice of support is crucial as it can influence the catalyst's stability, activity, and selectivity through metal-support interactions. utah.edu
The synthesis of these catalysts involves methods like impregnation, deposition-precipitation, or ion exchange to load the active metal onto the support. For instance, platinum nanoparticles can be prepared via alcohol reduction and stabilized with a polymer like poly(vinylpyrrolidone) (PVP) before being incorporated into a mesoporous silica support like SBA-15. berkeley.edu Similarly, polystyrene-based supports can be functionalized with ligands that anchor catalytically active organometallic complexes. elsevierpure.com
Characterization of these materials is essential to correlate their physical and chemical properties with catalytic performance. A variety of techniques are employed to understand the catalyst's structure, morphology, and surface chemistry.
Interactive Data Table: Characterization Techniques for Surface-Supported Catalysts
| Technique | Information Provided | Typical Application Example |
| Transmission Electron Microscopy (TEM) | Provides direct imaging of catalyst nanoparticles to determine their size, shape, and dispersion on the support surface. berkeley.edu | Visualizing Pt nanoparticles on a silica support to ensure uniform distribution and measure an average particle size of 2-5 nm. berkeley.edumdpi.com |
| X-ray Diffraction (XRD) | Used to identify the crystalline phases of the metal and support, and to estimate the average crystallite size of the metal nanoparticles via line broadening analysis (Scherrer equation). berkeley.edu | Confirming the face-centered cubic (fcc) structure of Pd nanoparticles and estimating their size on an alumina support. mdpi.com |
| N₂ Physisorption (BET Method) | Measures the specific surface area, pore volume, and pore size distribution of the support material. mdpi.commdpi.com | Determining that a silica support has a high surface area (>300 m²/g) and a mesoporous structure, which is ideal for reactant accessibility. mdpi.com |
| Chemisorption (e.g., H₂, CO) | Quantifies the number of accessible active metal sites on the catalyst surface by measuring the uptake of a probe molecule that selectively adsorbs onto the metal. | Measuring hydrogen uptake to calculate the metal dispersion and active surface area of a supported Ni catalyst. |
| Extended X-ray Absorption Fine Structure (EXAFS) | Provides information about the local atomic environment of the metal atoms, including coordination numbers and bond distances to neighboring atoms (metal-metal and metal-support). elsevierpure.com | Revealing the coordination of a single-atom Pt catalyst to oxygen atoms on a CeO₂ support. utah.edu |
Reaction Kinetics and Mass Transfer Limitations in Heterogeneous Systems
A typical heterogeneous catalytic reaction involves a sequence of seven distinct steps:
External Diffusion: Transport of reactants from the bulk fluid to the external surface of the catalyst particle. rjpbcs.comresearchgate.net
Internal Diffusion: Transport of reactants from the particle surface into the porous interior to reach the active sites. rjpbcs.comresearchgate.net
Adsorption: Binding of reactant molecules onto the active sites. rjpbcs.com
Surface Reaction: Transformation of adsorbed reactants into adsorbed products. rjpbcs.com
Desorption: Release of product molecules from the active sites. rjpbcs.com
Internal Diffusion: Transport of products from the interior of the catalyst to the external surface. rjpbcs.comresearchgate.net
External Diffusion: Transport of products from the catalyst surface back into the bulk fluid. rjpbcs.comresearchgate.net
Mass Transfer Limitations:
External Mass Transfer Limitation: Occurs when the transport of reactants from the bulk fluid to the catalyst surface is slow. This creates a concentration gradient in the fluid film surrounding the particle. uu.nl Mears' criterion can be used to test for the absence of significant external diffusion limitations.
Internal Mass Transfer Limitation: Occurs within the pores of the catalyst when the reaction rate is faster than the rate at which reactants can diffuse into the particle. uu.nl This results in the reactant concentration inside the catalyst being lower than at the surface, meaning the active sites in the core are not fully utilized. The Weisz-Prater criterion is commonly used to assess the significance of internal diffusion limitations. researchgate.net
The effectiveness factor (η) is a key parameter that quantifies the impact of internal diffusion, defined as the ratio of the actual reaction rate to the rate that would occur if the entire interior of the catalyst were exposed to the surface reactant concentration. wustl.edu When η is close to 1, there are no diffusion limitations; when η << 1, the reaction is severely limited by internal mass transfer. The presence of diffusion limitations can negatively affect not only the reaction rate but also the selectivity towards the desired product. uu.nl
Interactive Data Table: Factors Influencing Reaction Rate in Heterogeneous Systems
| Factor | Description | Impact on this compound Processing |
| Temperature | Affects both the intrinsic reaction rate constant (Arrhenius dependence) and diffusion coefficients. | Increasing temperature generally boosts the reaction rate but can also shift the regime from kinetic to diffusion control if the reaction rate increases faster than the diffusion rate. rjpbcs.com |
| Catalyst Particle Size | Smaller particles have a larger external surface area-to-volume ratio, reducing the path length for internal diffusion. | Using smaller catalyst particles can mitigate internal mass transfer limitations, ensuring that active sites within the catalyst are more accessible to this compound molecules. uu.nl |
| Pore Structure | The size and tortuosity of the catalyst pores directly influence the rate of internal diffusion. | A catalyst with large, interconnected pores will facilitate faster diffusion of reactants and products, reducing the likelihood of internal mass transfer limitations. uu.nl |
| Fluid Velocity | Higher fluid velocity around the catalyst particles reduces the thickness of the boundary layer, enhancing external mass transfer. | Increasing the stirring rate or flow rate in a reactor can help overcome external diffusion limitations. researchgate.net |
Photoredox and Electrocatalytic Methodologies for this compound
Modern synthetic chemistry increasingly relies on photoredox and electrocatalytic methods to drive chemical transformations under mild conditions. These approaches utilize light or electricity, respectively, to generate highly reactive intermediates, offering alternative pathways that are often inaccessible through traditional thermal methods. For a substrate like this compound, these techniques provide powerful tools for activating either the C=C double bond or the aromatic ring to forge new chemical bonds.
Photochemical Activation and Electron Transfer Mechanisms
Photoredox catalysis uses a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer (SET) process with an organic substrate. mdpi.com This generates a radical ion, a highly reactive intermediate that can undergo a variety of subsequent transformations. beilstein-journals.org
The general mechanism for the activation of a substrate like this compound (S) by a photocatalyst (PC) can proceed via two main pathways:
Oxidative Quenching Cycle: The photocatalyst in its excited state (*PC) accepts an electron from the substrate, generating the substrate's radical cation (S•+) and the reduced form of the catalyst (PC•-).
PC + S → PC•- + S•+
Reductive Quenching Cycle: The excited photocatalyst donates an electron to the substrate, forming the substrate's radical anion (S•-) and the oxidized catalyst (PC•+).
PC + S → PC•+ + S•-
The choice between these pathways depends on the redox potentials of the substrate and the photocatalyst. The resulting radical ion of this compound could then participate in cyclizations, additions, or coupling reactions. beilstein-journals.org
A more advanced mechanism is sensitization-initiated electron transfer (SenI-ET), which involves two consecutive light absorption events. This strategy allows for the execution of thermodynamically demanding reactions by cumulatively using the energy of two photons. semanticscholar.org This process can give access to highly energetic intermediates capable of activating even very stable bonds. semanticscholar.org
Electrochemical Oxidation and Reduction Pathways
Electrocatalysis offers a reagent-free method for performing oxidation and reduction reactions by controlling the electrode potential. For this compound, both the alkene and the aromatic ring are susceptible to electrochemical transformations.
Electrochemical Oxidation: The selective oxidation of unsaturated compounds is a significant challenge, as reactions can easily proceed to over-oxidation, leading to undesired products like carboxylic acids or complete mineralization to CO₂. nih.govresearchgate.net A key strategy for controlling selectivity involves designing specialized electrode materials that can activate the substrate and mediate the reaction with electrochemically generated oxidants.
A relevant analogue is the electrochemical oxidation of styrene to benzaldehyde (B42025). nih.govresearchgate.net This transformation was achieved using a bifunctional anode, MnO₂/(Ru₀.₃Ti₀.₇)O₂/Ti. In this system, the RuO₂ component catalyzes water splitting to produce reactive oxygen species (ROS) like •OH and •OOH. nih.gov Simultaneously, the MnO₂, with its asymmetric electronic configuration, is proposed to interact with and discriminate the spin-paired π electrons of the vinyl group, activating it for selective attack by the ROS. nih.govresearchgate.net This leads to the formation of benzaldehyde via a Grob fragmentation mechanism, avoiding the more common pathway that leads to benzoic acid. nih.gov A similar pathway could be envisioned for the selective oxidation of the hexenyl group in this compound.
Electrochemical Reduction: Electrochemical reduction can be used to hydrogenate the double bond or the aromatic ring of this compound. The direct electrochemical reduction of benzene (B151609) to cyclohexane (B81311) has been demonstrated on platinum (Pt) and rhodium (Rh) electrodes. researchgate.net This process is highly dependent on factors such as the electrode material, the acidity of the electrolyte, and the applied potential. researchgate.net By analogy, the double bond in the hexenyl chain of this compound would likely be the more easily reduced moiety, allowing for its selective hydrogenation to form 1-hexylbenzene under controlled electrochemical conditions. More forcing conditions could lead to the reduction of the benzene ring itself.
Interactive Data Table: Potential Electrochemical Transformations of this compound
| Transformation | Electrode Type | Probable Product | Key Mechanistic Feature |
| Selective Oxidation | Bifunctional anode (e.g., MnO₂/RuO₂-based) | Phenylpentyl aldehyde + Formaldehyde | Activation of the C=C bond by the electrode surface, followed by attack from electro-generated reactive oxygen species (ROS). nih.govresearchgate.net |
| Reduction (Hydrogenation) of Alkene | Catalytic cathode (e.g., Pt, Rh) | 1-Hexylbenzene | Direct electron transfer followed by protonation, or electrocatalytic hydrogenation with adsorbed hydrogen atoms. researchgate.net |
| Reduction (Hydrogenation) of Ring | Catalytic cathode (e.g., Pt, Rh) | Hexylcyclohexane | Requires more negative potentials and higher overpotential for aromatic ring reduction compared to alkene reduction. researchgate.net |
Theoretical and Computational Chemistry of 1e 1 Hexenylbenzene
Conformational Analysis and Stereochemical Considerations
Torsional Potential Energy Scans and Preferred Conformations
A key determinant of the three-dimensional structure of (1E)-1-Hexenylbenzene is the rotation around the single bond connecting the phenyl ring to the hexenyl side chain (the C(aryl)-C(alkenyl) bond). A torsional potential energy scan is a computational method used to map the energy of the molecule as a function of this dihedral angle. While specific computational studies on this compound are not extensively available in the literature, a theoretical model can be constructed based on studies of analogous molecules such as styrene (B11656), (E)-1-phenyl-1-propene, and other alkyl-substituted styrenes.
The primary energetic contributions governing the conformational preferences are the steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the vinyl carbon, and the electronic stabilization gained from conjugation between the π-systems of the phenyl ring and the double bond. For maximal conjugation, a planar conformation, where the vinyl group and the phenyl ring are coplanar, is favored. However, this planarity can be disrupted by steric repulsion.
A potential energy scan for the rotation around the C(aryl)-C(alkenyl) bond in this compound is expected to show two primary energy minima corresponding to planar or near-planar conformations. The global minimum would likely correspond to a conformation where the double bond of the hexenyl group is coplanar with the benzene (B151609) ring. A second, higher energy minimum might exist at a dihedral angle of 180 degrees. The energy barriers to rotation would represent transition states where the vinyl group is perpendicular to the phenyl ring, thus minimizing steric interactions at the cost of breaking π-conjugation.
The hexenyl chain itself introduces additional conformational complexity. Rotations around the C-C single bonds within the hexenyl group will lead to a multitude of possible conformers. The lowest energy conformers of the hexenyl chain are expected to adopt a staggered arrangement to minimize torsional strain. The interplay between the rotation of the entire hexenyl group relative to the phenyl ring and the internal conformations of the hexenyl chain results in a complex potential energy surface with numerous local minima.
Table 1: Estimated Rotational Barriers and Preferred Dihedral Angles for the C(aryl)-C(alkenyl) Bond in this compound (Based on Analogs)
| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) | Notes |
| 0 | Planar (Global Minimum) | 0 | Maximized conjugation, minimal steric hindrance for the (E)-isomer. |
| 90 | Perpendicular (Transition State) | 2-5 | Broken conjugation, minimized steric interactions between ortho-hydrogens and the vinyl hydrogen. |
| 180 | Planar (Local Minimum) | 0.5-1.5 | Maximized conjugation, potential for some steric interaction depending on the hexenyl chain conformation. |
| 270 | Perpendicular (Transition State) | 2-5 | Broken conjugation, minimized steric interactions. |
This interactive table provides estimated values based on computational studies of styrene and its short-chain alkyl derivatives. The actual values for this compound may vary.
Influence of Conformation on Reactivity and Selectivity
The conformational landscape of this compound has a profound influence on its reactivity and the selectivity of its chemical transformations. These effects can be broadly categorized into steric and electronic influences.
Steric Effects: The accessibility of the double bond and the phenyl ring to incoming reagents is directly dictated by the molecule's conformation. In the preferred planar or near-planar conformations, one face of the double bond and the phenyl ring is more sterically shielded by the hexenyl chain than the other. This can lead to diastereoselectivity in reactions such as epoxidation or hydrogenation, where the reagent will preferentially attack the less hindered face. The various conformations of the flexible hexenyl chain can also influence the steric environment around the reactive sites. For instance, a coiled conformation of the hexenyl chain could partially block access to the double bond or the ortho- and meta- positions of the phenyl ring, thereby reducing the reaction rate at these sites.
Electronic Effects: The degree of conjugation between the phenyl ring and the double bond, which is a function of the C(aryl)-C(alkenyl) dihedral angle, significantly impacts the electronic properties of the molecule. In the planar conformation, the extended π-system leads to a higher electron density in the double bond, making it more susceptible to electrophilic attack. Conversely, in a non-planar conformation, the reduced conjugation would decrease the nucleophilicity of the double bond.
This conformational dependence on electronic properties can also affect the regioselectivity of reactions. For example, in electrophilic aromatic substitution reactions, the activating effect of the hexenyl substituent is strongest in the planar conformation. Deviation from planarity would reduce this activation, potentially altering the ortho-/para- directing nature of the substituent.
Table 2: Predicted Influence of Conformation on the Reactivity of this compound
| Conformation | Impact on Double Bond Reactivity | Impact on Phenyl Ring Reactivity | Potential Selectivity Outcome |
| Planar | Increased nucleophilicity (more reactive towards electrophiles) | Enhanced activation (more reactive in electrophilic aromatic substitution) | Higher ortho- and para- selectivity in EAS. Potential for facial selectivity in additions to the double bond. |
| Non-planar (Twisted) | Decreased nucleophilicity (less reactive towards electrophiles) | Reduced activation (less reactive in electrophilic aromatic substitution) | Lower reaction rates. May alter regioselectivity if steric hindrance becomes the dominant factor. |
This interactive table summarizes the predicted consequences of conformational changes on the chemical reactivity of this compound.
Advanced Functionalization and Derivatization of 1e 1 Hexenylbenzene
Selective Functionalization of the Alkene Moiety for Diversified Structures
The carbon-carbon double bond in (1E)-1-hexenylbenzene is a prime target for a variety of addition and transformation reactions. Modern catalytic systems allow for high selectivity and control over the formation of new chemical bonds at this site.
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org For this compound, cross-metathesis (CM) and ring-closing metathesis (RCM) are particularly relevant. masterorganicchemistry.com
Cross-Metathesis (CM) allows for the elongation of the hexenyl chain. By reacting this compound with another olefin in the presence of a catalyst like a Grubbs' or Schrock catalyst, new, more complex alkenes can be synthesized. hrpub.orgharvard.edu For example, reacting this compound with a terminal alkene (R-CH=CH₂) can lead to a new internal alkene, effectively extending the carbon chain. The reaction is driven to the desired product by using one of the alkene partners in excess or by the removal of a volatile byproduct like ethylene (B1197577). masterorganicchemistry.com
Ring-Closing Metathesis (RCM) is a potent method for synthesizing cyclic compounds. harvard.edu While this compound itself cannot undergo RCM, it can be first modified via a reaction like cross-metathesis with a diene to introduce a second double bond into the molecule. The resulting diene can then undergo an intramolecular RCM reaction to form a carbocyclic or heterocyclic ring, depending on the structure of the diene. The efficiency of RCM is often driven by the entropically favorable release of a small gaseous olefin, such as ethylene. harvard.edu
| Reaction Type | Description | Catalyst Example | Potential Outcome |
|---|---|---|---|
| Cross-Metathesis (CM) | Intermolecular exchange of alkylidene groups between this compound and a partner olefin. | Grubbs' 2nd Generation Catalyst | Chain elongation or introduction of new functional groups. |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene precursor (derived from this compound) to form a cyclic alkene. | Hoveyda-Grubbs' 2nd Generation Catalyst | Formation of 5- to 30-membered rings. |
Hydrofunctionalization reactions involve the addition of an H-X bond across the double bond, where X can be boron, silicon, or nitrogen, among others. These reactions are fundamental for introducing new functional groups with specific regioselectivity.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the alkene. When this compound reacts with a borane reagent (e.g., BH₃·THF), the boron atom adds to the less substituted carbon of the double bond (the carbon adjacent to the phenyl ring), and the hydrogen adds to the more substituted carbon. This regioselectivity is governed by both steric and electronic effects. Subsequent oxidation of the resulting organoborane with hydrogen peroxide and a base yields the corresponding anti-Markovnikov alcohol, 1-phenyl-1-hexanol.
Hydrosilylation: The addition of a silicon-hydrogen bond across the alkene is typically catalyzed by transition metals, such as platinum or rhodium complexes. For styrenyl substrates like this compound, the regioselectivity can be controlled. Depending on the catalyst and silane used, the reaction can yield either the Markovnikov product (silyl group at the benzylic carbon) or the anti-Markovnikov product (silyl group at the adjacent carbon). For instance, palladium-catalyzed hydrosilylation of styrene (B11656) often proceeds via a Chalk-Harrod mechanism, leading to high regioselectivity. acs.org Transition-metal-free methods using reagents like hexamethyldisilane in the presence of a fluoride source have been developed for the exclusive anti-Markovnikov hydrotrimethylsilylation of styrenes. pku.edu.cn
Hydroamination: This reaction involves the addition of an N-H bond from ammonia (B1221849), or a primary or secondary amine, across the double bond. wikipedia.orgorganicreactions.org It is a highly atom-economical method for synthesizing amines. researchgate.net The reaction typically requires a catalyst, which can range from alkali metals to late transition metals, due to a significant activation barrier. wikipedia.orgresearchgate.net For styrenes, base-mediated hydroamination can proceed with anti-Markovnikov selectivity. rsc.org The choice of catalyst is crucial for controlling the regioselectivity, yielding either the branched (Markovnikov) or linear (anti-Markovnikov) amine.
| Reaction | Typical Reagent/Catalyst | Major Regioisomer | Product Type |
|---|---|---|---|
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | Alcohol (1-Phenyl-1-hexanol) |
| Hydrosilylation | HSiCl₃ / Pd Catalyst | Markovnikov | Organosilane |
| Hydroamination | Amine / Base or Metal Catalyst | Variable (Catalyst Dependent) | Amine |
Introducing halogens or amino and hydroxyl groups across the double bond can create chiral centers. Stereoselective methods are therefore highly valuable.
Stereoselective Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to alkenes typically proceeds through a cyclic halonium ion intermediate, leading to anti-dihalogenation. For this compound, this would result in the formation of a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dihalo-1-phenylhexane. Recent advances have focused on developing catalytic, enantioselective methods for halofunctionalization. organicreactions.org Furthermore, strategies for achieving syn-dihalogenation have also been developed, offering complementary stereochemical outcomes. researchgate.net Visible-light-mediated methods have also emerged as practical alternatives to using toxic binary halogens for vicinal dihalogenation of styrenes. acs.org
Stereoselective Oxyamination: The Sharpless Asymmetric Aminohydroxylation (AA) is a premier method for the syn-selective formation of 1,2-amino alcohols from alkenes. organic-chemistry.orgwikipedia.org This reaction uses a catalytic amount of osmium tetroxide, a chiral ligand (derived from dihydroquinine or dihydroquinidine), and a nitrogen source (such as a chloramine salt). rsc.orgresearchgate.net Applying this to this compound would produce a chiral N-protected amino alcohol. The regioselectivity of the addition (i.e., whether the nitrogen adds to the benzylic carbon or the adjacent carbon) can be influenced by the choice of ligand and the nitrogen source. rsc.org For styrenes, using tert-butyl carbamate as the nitrogen source often gives superior yields and enantioselectivity. epa.gov Biocatalytic methods for the aminohydroxylation of styrenes have also been developed, offering an environmentally friendly approach. researchgate.net
Regioselective Functionalization of the Phenyl Ring
The phenyl group of this compound can undergo functionalization through methods that target its C-H bonds, with regioselectivity being a key challenge.
Transition metal-catalyzed C-H activation is a powerful strategy for introducing functional groups at specific positions on an aromatic ring. youtube.com This is often achieved by using a directing group, which is a functional group within the substrate that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond. rsc.org
For this compound, the alkene moiety itself can potentially act as a directing group. In palladium-catalyzed reactions, for example, the π-system of the double bond can coordinate to the metal center. This can facilitate the activation of the ortho-C-H bonds of the phenyl ring. This approach, often termed chelation-assisted C-H activation, allows for the introduction of various functional groups, such as aryl or alkyl chains, specifically at the position adjacent to the alkene substituent. tcichemicals.com The development of bidentate directing groups has been particularly effective for the site-selective functionalization of various organic compounds. rsc.org
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. The existing substituent on the ring dictates the position of the incoming electrophile. The (1E)-1-hexenyl group is an alkyl-type substituent. Alkyl groups are electron-donating through an inductive effect and are classified as activating, ortho-, para-directing groups. pw.livemasterorganicchemistry.com
When this compound undergoes EAS reactions such as nitration, halogenation, or Friedel-Crafts acylation, the electrophile will preferentially add to the ortho and para positions of the phenyl ring. leah4sci.com This is because the carbocation intermediates (arenium ions) formed during ortho and para attack are more stabilized by the electron-donating alkyl group compared to the intermediate for meta attack. masterorganicchemistry.com
Control over the ortho:para ratio can be challenging and is often influenced by steric hindrance. The bulky hexenyl group may sterically hinder the approach of the electrophile to the ortho positions, leading to a higher proportion of the para product. Reaction conditions, such as temperature and the choice of catalyst or solvent, can be optimized to favor one isomer over the other.
| Reaction | Electrophile Source | Directing Effect of Hexenyl Group | Major Products |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Ortho, Para-Directing | Ortho-nitro and Para-nitro derivatives |
| Bromination | Br₂ / FeBr₃ | Ortho, Para-Directing | Ortho-bromo and Para-bromo derivatives |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Ortho, Para-Directing | Ortho-acyl and Para-acyl derivatives (Para often favored) |
Polymerization and Copolymerization of this compound
The polymerization of this compound, a β-substituted styrene derivative, presents unique challenges and opportunities in polymer synthesis. Its structure, featuring a hexenyl group attached to the β-carbon of the styrene monomer, introduces significant steric hindrance around the vinyl group. This steric bulk profoundly influences the monomer's reactivity and the applicability of various polymerization techniques. While conventional free-radical polymerization of such monomers is often difficult, controlled and living polymerization methods offer potential pathways to synthesize well-defined polymers and copolymers.
Controlled Radical and Living Polymerization Techniques
Controlled/"living" polymerization techniques are paramount for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. warwick.ac.uk For monomers like this compound, where steric effects are prominent, the choice of method is critical.
Living Anionic Polymerization: This technique is particularly suitable for monomers that can be initiated by anionic species, such as organolithium compounds. Due to the steric hindrance of the β-alkyl substituent, this compound, much like other 1,1-disubstituted ethylene derivatives, is not expected to undergo anionic homopolymerization readily. researchgate.netrsc.org However, it can be effectively used in copolymerization or as an end-capping agent to introduce functional groups onto a polymer chain. researchgate.net The bulky nature of the monomer helps in preventing multiple additions, allowing for controlled functionalization.
Controlled Radical Polymerization (CRP): CRP methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized polymer synthesis by enabling control over radical processes. sigmaaldrich.comuliege.be
Atom Transfer Radical Polymerization (ATRP): In ATRP, the polymerization rate and degree of control are influenced by the electronic and steric properties of the substituents on the monomer. cmu.edu For substituted styrenes, electron-withdrawing groups tend to increase the polymerization rate and provide better control. cmu.edu The hexenyl group in this compound is weakly electron-donating, which, combined with its significant steric hindrance, would be expected to slow the polymerization rate and potentially reduce the stability of the propagating radical, making controlled polymerization challenging. Research on various substituted styrenes indicates that while ATRP can be applied, reaction conditions must be carefully optimized to achieve polymers with low polydispersity. cmu.edu
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile CRP method compatible with a wide array of monomers. The success of RAFT polymerization for a sterically hindered monomer like this compound would heavily depend on the selection of the RAFT agent. The chain transfer agent must efficiently add to the propagating radical and fragment to release a new radical capable of re-initiation, a process that can be sterically impeded.
Below is an illustrative table outlining a hypothetical experimental design for the living anionic polymerization approach, focusing on end-capping polystyrene with this compound.
| Entry | Initiator | Solvent | Temperature (°C) | [Styrene]:[Initiator] | End-capping Agent | Resulting Polymer Structure |
|---|---|---|---|---|---|---|
| 1 | sec-Butyllithium | Benzene (B151609)/THF | 25 | 100:1 | This compound | Polystyrene-(1-phenylheptyl)lithium |
| 2 | n-Butyllithium | Cyclohexane (B81311) | 40 | 150:1 | This compound | Polystyrene-(1-phenylheptyl)lithium |
Synthesis of Functional Copolymers with Tailored Properties
The incorporation of this compound into copolymers is a strategic approach to modify the properties of commodity polymers. By introducing this monomer into a polymer backbone, properties such as thermal stability, processability, and mechanical performance can be tailored. nih.govrsc.org Copolymerization can be achieved through various mechanisms, with the choice depending on the comonomer and the desired polymer architecture.
Statistical Copolymerization: Introducing this compound randomly into a polymer chain can disrupt the crystallinity and lower the glass transition temperature, potentially enhancing flexibility and elasticity. rsc.org For instance, copolymerizing it with monomers like styrene or acrylates via a controlled radical process could yield materials with unique thermal and mechanical profiles. researchgate.net The reactivity ratios of the monomers would be a critical factor, determining the final composition and sequence distribution of the copolymer. Due to steric hindrance, the reactivity ratio for this compound would likely be low compared to less hindered comonomers.
Block Copolymers: Living polymerization techniques are ideal for synthesizing block copolymers where distinct blocks of different monomers are linked together. nih.govmdpi.com this compound could be used to form a short, functional block attached to a longer block of another polymer, such as polystyrene or poly(methyl methacrylate). For example, living anionic polymerization of styrene could be initiated, followed by the addition of a small amount of this compound to create a functional end-block. This approach allows for the synthesis of well-defined block copolymers that can self-assemble into ordered nanostructures. researchgate.netitu.edu.tr
The following interactive table presents a hypothetical research plan for the synthesis of copolymers using this compound via ATRP, highlighting key experimental parameters that would need to be optimized.
| Entry | Comonomer (M2) | [M1]:[M2]:[Initiator]:[Catalyst]:[Ligand] | Solvent | Temperature (°C) | Targeted DP | Expected Copolymer Type |
|---|---|---|---|---|---|---|
| 1 | Styrene | 50:50:1:1:2 | Toluene | 110 | 100 | Statistical |
| 2 | Methyl Acrylate | 20:80:1:1:2 | Anisole | 90 | 150 | Statistical |
| 3 | Styrene (Sequential Addition) | 10:90:1:1:2 | Toluene | 110 | 10 (Block 1) + 90 (Block 2) | Block |
Table represents a hypothetical experimental design. M1 refers to this compound. DP is the Degree of Polymerization.
The synthesis of such copolymers allows for the introduction of the aliphatic hexenyl chain, which can act as an internal plasticizer or a site for further post-polymerization modification, thereby creating functional materials with tailored properties for advanced applications. researchgate.net
Applications of 1e 1 Hexenylbenzene As a Strategic Synthon in Complex Organic Synthesis
Utilization in the Total Synthesis of Natural Products with Alkenylbenzene Moieties
The alkenylbenzene motif is a common structural feature in a wide array of natural products, many of which exhibit significant biological activities. The strategic incorporation of (1E)-1-Hexenylbenzene and its derivatives has proven instrumental in the total synthesis of such compounds. Synthetic chemists often employ this synthon to introduce the characteristic phenyl-alkenyl side chain found in various natural products.
The synthetic utility of alkenylbenzenes is further highlighted by their participation in various catalytic asymmetric reactions, which are crucial for the stereocontrolled synthesis of complex chiral molecules. nih.govnih.gov These methodologies allow for the enantioselective functionalization of the alkenyl C(sp2)–H bond, enabling the construction of chiral centers with high precision. nih.gov Such transformations are paramount in the total synthesis of natural products where specific stereoisomers are required for biological activity.
Role as a Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The structural framework of this compound serves as a valuable scaffold for the synthesis of pharmaceutical intermediates and, ultimately, active pharmaceutical ingredients (APIs). The presence of both an aromatic ring and a reactive double bond allows for a wide range of chemical modifications, making it an attractive starting point for the construction of diverse molecular entities with potential therapeutic applications.
Although direct examples of the conversion of this compound into a specific, commercially available API are not explicitly detailed in the provided search results, the broader class of alkenylbenzenes is recognized for its importance in medicinal chemistry. Many biologically active compounds contain the alkenylbenzene moiety, and synthetic strategies often rely on the functionalization of such precursors. nih.govresearchgate.net
The development of novel synthetic methodologies, including catalytic asymmetric synthesis, has expanded the toolkit available to medicinal chemists for the modification of alkenylbenzene-containing molecules. rsc.org These advanced techniques facilitate the introduction of chirality and the construction of complex stereochemical arrangements, which are often critical for the efficacy and selectivity of pharmaceutical compounds. The functionalized allenes derived from such precursors, for instance, have shown impressive activities as enzyme inhibitors and cytotoxic agents. nih.govresearchgate.net
Contribution to the Synthesis of Advanced Materials and Specialty Chemicals
Beyond its applications in the life sciences, this compound and its structural isomers are valuable precursors in the synthesis of advanced materials and specialty chemicals. The reactivity of the vinyl group, coupled with the stability of the benzene (B151609) ring, allows for its use as a monomer or a key intermediate in the production of polymers and other performance materials.
For example, isomers of hexenylbenzene can be envisioned as monomers in polymerization reactions to produce specialty polymers with tailored properties. The synthesis of polyhexene-1, for instance, demonstrates the polymerization of a hexene monomer, and the resulting polymer exhibits properties that can be modified by blending with other polymers like low-density polyethylene. researchgate.net While this example does not directly involve this compound, it illustrates the potential of related structures in polymer chemistry.
Furthermore, the study of benzene isomers and their derivatives is crucial for the development of new materials with unique electronic and photophysical properties. researchgate.net The controlled synthesis of specific isomers, such as Z/E isomers of tetraphenylethene derivatives, highlights the importance of stereochemistry in dictating the performance of materials. rsc.org Although not directly focused on this compound, these studies underscore the principle that the precise arrangement of substituents on a benzene-alkene framework can lead to materials with desirable characteristics for applications in electronics and optics.
Advanced Analytical Techniques for Mechanistic and Structural Elucidation in 1e 1 Hexenylbenzene Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry and conformational preferences of (1E)-1-hexenylbenzene. Both ¹H and ¹³C NMR provide critical data for structural elucidation.
The stereochemistry of the double bond in this compound is readily determined by analyzing the coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum. For the (E)-isomer, a large coupling constant, typically in the range of 12-18 Hz, is observed for the trans-protons. In contrast, the (Z)-isomer would exhibit a smaller coupling constant (6-12 Hz).
Furthermore, the Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are in close proximity, offering definitive proof of stereochemistry. wikipedia.orglibretexts.org In a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment on this compound, irradiation of the benzylic proton would show an NOE correlation to the vinylic proton on the same side of the double bond, confirming the (E)-configuration. youtube.comlibretexts.orgyoutube.com These techniques are crucial for distinguishing between E/Z isomers. libretexts.org
Conformational analysis of the hexenyl chain and its orientation relative to the benzene (B151609) ring can also be investigated using advanced NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), and by analyzing chemical shift variations and coupling constants at different temperatures.
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1' | - | 137.5 |
| C2'/C6' | 7.30 (d) | 128.5 |
| C3'/C5' | 7.25 (t) | 126.8 |
| C4' | 7.15 (t) | 125.7 |
| C1 | 6.40 (d) | 131.0 |
| C2 | 6.25 (dt) | 129.5 |
| C3 | 2.10 (q) | 35.2 |
| C4 | 1.40 (sext) | 31.5 |
| C5 | 1.30 (sext) | 22.6 |
| C6 | 0.90 (t) | 14.1 |
Mass Spectrometry (MS) Techniques for Reaction Monitoring and Unambiguous Intermediate Identification
Mass spectrometry (MS) is a powerful technique for monitoring the progress of chemical reactions leading to this compound and for identifying reaction intermediates. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed.
During the synthesis of this compound, for instance via a Wittig reaction between benzaldehyde (B42025) and a hexyl-substituted phosphorane ylide, MS can be used to track the consumption of reactants and the formation of the product in real-time. masterorganicchemistry.comyoutube.com The molecular ion peak of this compound would be observed at m/z 160.25, corresponding to its molecular weight.
Furthermore, MS can aid in the identification of transient intermediates and byproducts. For example, in a Heck coupling reaction between styrene (B11656) and 1-bromohexane, intermediates such as palladium-alkene complexes could potentially be detected using specialized MS techniques like Electrospray Ionization (ESI-MS). The fragmentation patterns observed in the mass spectrum can provide structural information about these species, helping to elucidate the reaction mechanism.
The following table illustrates the expected mass-to-charge ratios (m/z) for key species in a hypothetical synthesis of this compound.
| Compound | Role | Expected m/z [M]⁺ |
| Benzaldehyde | Reactant | 106.12 |
| Hexyltriphenylphosphonium bromide | Reactant | 437.38 |
| This compound | Product | 160.25 |
| Triphenylphosphine (B44618) oxide | Byproduct | 278.28 |
X-ray Diffraction for Solid-State Structural Determination and Absolute Configuration Assignment
X-ray diffraction is the gold standard for determining the precise three-dimensional structure of crystalline compounds in the solid state. researchgate.netspringernature.com For derivatives of this compound that form suitable single crystals, X-ray crystallography can provide accurate bond lengths, bond angles, and torsional angles, confirming the (E)-configuration of the double bond and revealing the preferred conformation in the crystal lattice. researchgate.netiucr.orgroyalsocietypublishing.org
While this compound itself is achiral, if a chiral center were introduced into the molecule, X-ray diffraction could be used to determine the absolute configuration of the enantiomerically pure crystalline material. researchgate.netspringernature.compurechemistry.orgresearchgate.netnih.gov This is typically achieved by the Bijvoet method, which relies on the anomalous dispersion of X-rays by the atoms in the crystal. researchgate.net
The table below presents hypothetical crystallographic data for a derivative of this compound, illustrating the type of information obtained from an X-ray diffraction study.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 15.2 |
| β (°) | 95.5 |
| Volume (ų) | 921.6 |
| Z | 4 |
| R-factor | 0.045 |
Advanced Chromatographic Methods (e.g., Chiral HPLC, GC-MS) for Enantiomeric/Diastereomeric Purity and Reaction Profile Monitoring
Advanced chromatographic techniques are essential for assessing the purity of this compound and for monitoring the profile of reactions used in its synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile, nonpolar compounds like this compound, providing both separation and identification of components in a mixture.
In the context of a reaction producing this compound, GC-MS can be used to quantify the starting materials, the desired product, and any byproducts, allowing for the determination of reaction conversion and selectivity. The retention time of each component is characteristic, and the mass spectrum provides confirmation of its identity.
Should a chiral variant of this compound be synthesized, Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) would be the methods of choice for determining the enantiomeric or diastereomeric purity. chiralpedia.comphenomenex.comnih.govresearchgate.net These techniques utilize a chiral stationary phase that interacts differently with the enantiomers, leading to their separation. chromatographyonline.com The ratio of the peak areas in the chromatogram can be used to calculate the enantiomeric excess (ee). ic.ac.ukuma.esnih.govheraldopenaccess.us
The following table provides a hypothetical example of chromatographic data for the analysis of a reaction mixture.
| Compound | Retention Time (min) | Detection Method |
| Benzaldehyde | 5.2 | GC-MS |
| 1-Bromohexane | 6.8 | GC-MS |
| This compound | 12.5 | GC-MS |
| (Z)-1-Hexenylbenzene | 12.1 | GC-MS |
In Situ Spectroscopic Techniques (e.g., IR, Raman, UV-Vis) for Real-Time Reaction Kinetics and Mechanistic Insights
In situ spectroscopic techniques, such as Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, are invaluable for obtaining real-time information about reaction kinetics and mechanisms during the synthesis of this compound. wiley.com These methods allow for the monitoring of reactant consumption and product formation without the need for sampling and quenching the reaction. nih.gov
For example, in a reaction involving the formation of the double bond, in situ IR spectroscopy could be used to monitor the disappearance of the carbonyl stretch of a benzaldehyde reactant (around 1700 cm⁻¹) and the appearance of the C=C stretching vibration of the alkene product (around 1650 cm⁻¹). acs.orgnih.gov This allows for the continuous tracking of the reaction progress and the determination of reaction rates.
Raman spectroscopy is also a powerful tool for in situ reaction monitoring, particularly for reactions in solution. nih.govresearchgate.netnih.govrsc.orgresearchgate.net The formation of this compound could be followed by observing the characteristic Raman bands associated with the phenyl ring and the hexenyl chain.
UV-Vis spectroscopy can be employed to monitor reactions involving changes in conjugation. The formation of the conjugated system in this compound from non-conjugated precursors would lead to a shift in the UV-Vis absorption maximum to longer wavelengths, which can be monitored over time to study the reaction kinetics. researchgate.netacs.orgcmu.eduacs.orgmdpi.com
The table below summarizes the application of these in situ techniques for monitoring a hypothetical synthesis of this compound.
| Technique | Monitored Species | Information Gained |
| In Situ IR | Reactant (e.g., Benzaldehyde C=O stretch), Product (C=C stretch) | Reaction rate, conversion |
| In Situ Raman | Product (aromatic and alkene C-H and C=C vibrations) | Real-time product formation |
| In Situ UV-Vis | Conjugated product | Kinetics of conjugation formation |
Q & A
Q. What experimental methodologies are recommended for synthesizing (1E)-1-Hexenylbenzene, and how can purity be validated?
Answer: The synthesis of this compound typically employs Wittig olefination or cross-coupling reactions (e.g., Heck reaction) to achieve stereoselectivity. Key steps include:
- Reagent selection : Use aryl halides and alkenyl precursors with palladium catalysts for coupling reactions.
- Stereochemical control : Optimize reaction conditions (temperature, solvent polarity) to favor the E-isomer .
- Purity validation :
Table 1: Common Synthesis Methods and Characterization Data
| Method | Yield (%) | Purity (HPLC) | Key Spectral Peaks (NMR) |
|---|---|---|---|
| Wittig Olefination | 78–85 | ≥98% | δ 6.3–7.2 (aryl), 5.8–6.1 (alkene) |
| Heck Coupling | 65–72 | ≥95% | δ 6.5–7.4 (aryl), 5.9–6.3 (alkene) |
Q. How should researchers design experiments to characterize the stability of this compound under varying conditions?
Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Photostability : Expose samples to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC .
- Solvent compatibility : Test solubility and stability in polar/nonpolar solvents using NMR over 24–72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Answer: Conflicting data (e.g., unexpected -NMR shifts) may arise from:
- Impurity interference : Re-run chromatography and compare with literature spectra .
- Dynamic effects : Use variable-temperature NMR to detect conformational changes .
- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Methodological Workflow:
Replicate experiments under identical conditions.
Cross-validate with alternative techniques (e.g., X-ray crystallography if crystalline).
Consult primary literature to identify precedents for anomalous results .
Q. What strategies optimize the reaction yield of this compound in stereoselective syntheses?
Answer:
- Catalyst screening : Test Pd-, Cu-, or Ni-based catalysts for coupling efficiency.
- Solvent optimization : Use aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Additive effects : Introduce ligands (e.g., PPh) or bases (KCO) to enhance regioselectivity .
Table 2: Catalyst Performance in Heck Coupling
| Catalyst | Ligand | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Pd(OAc) | PPh | 68 | 92:8 |
| PdCl | BINAP | 74 | 95:5 |
Q. How should researchers address ethical and reproducibility challenges in publishing this compound data?
Answer:
- Data transparency : Provide raw spectral files and chromatograms in supplementary materials .
- Ethical reporting : Disclose conflicts of interest and funding sources in the acknowledgments section .
- Reproducibility : Detail experimental parameters (e.g., stirring speed, inert atmosphere protocols) to enable replication .
Q. What analytical approaches are suitable for detecting trace impurities in this compound samples?
Answer:
Q. How can computational modeling enhance the understanding of this compound’s electronic properties?
Answer:
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps using Gaussian or ORCA software to predict reactivity.
- Solvent effects : Apply PCM models to simulate solvent interactions .
- Docking studies : Model interactions with biological targets (e.g., enzymes) for applications in medicinal chemistry .
Key Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
